molecular formula C15H16O7 B1206017 (3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione CAS No. 67533-03-3

(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione

Cat. No. B1206017
CAS RN: 67533-03-3
M. Wt: 308.28 g/mol
InChI Key: QAZUIAWXSOSLDF-YRRYFFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione is a natural product found in Fusarium solani and Fusarium martii with data available.

Scientific Research Applications

Anticancer Properties

Research has revealed significant findings regarding the anticancer properties of compounds related to (3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione. For instance, a study by Dang Thi et al. (2015) demonstrated the cytotoxic and antimicrobial effects of 1H-benzo[g]isochromene-5,10-diones against various cancer cell lines, highlighting their potential as anticancer agents (Dang Thi et al., 2015).

Synthetic Methodology

Significant advancements have been made in the synthesis of benzo[g]isochromene derivatives. For example, Jacobs et al. (2008) achieved the first synthesis of 1-hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione, a compound believed to be bioactive from Psychotria camponutans, using a phthalide annulation reaction (Jacobs et al., 2008).

Antitumor Applications

Mondal et al. (2003) developed a convenient method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide, a compound with a structure similar to the subject molecule, indicating its potential in antitumor applications (Mondal et al., 2003).

Potential in Treatment Against COVID-19

A 2021 study by Mohareb and Abdo explored tetrahydro-4H-chromene derivatives, closely related to the molecule , for their potential as anti-COVID-19 agents. The compounds demonstrated high inhibitory effects against SARS-CoV-2 main protease (Mpro), suggesting their potential use in combating COVID-19 (Mohareb & Abdo, 2021).

properties

CAS RN

67533-03-3

Product Name

(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione

Molecular Formula

C15H16O7

Molecular Weight

308.28 g/mol

IUPAC Name

(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione

InChI

InChI=1S/C15H16O7/c1-15(20)4-6-7(5-22-15)13(18)10-8(16)3-9(21-2)14(19)11(10)12(6)17/h3,6-7,16,19-20H,4-5H2,1-2H3/t6-,7-,15+/m1/s1

InChI Key

QAZUIAWXSOSLDF-YRRYFFEDSA-N

Isomeric SMILES

C[C@]1(C[C@@H]2[C@@H](CO1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O)O

SMILES

CC1(CC2C(CO1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O)O

Canonical SMILES

CC1(CC2C(CO1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O)O

Other CAS RN

67576-71-0

synonyms

4,10-dihydrofusarubin
4a,10a-dihydrofusarubin A
4a,10a-dihydrofusarubin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione
Reactant of Route 2
(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione
Reactant of Route 3
(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione
Reactant of Route 4
(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione
Reactant of Route 5
(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione
Reactant of Route 6
(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione

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